molecular formula C8H5F6N B1300912 3,4-Bis(trifluoromethyl)aniline CAS No. 2965-07-3

3,4-Bis(trifluoromethyl)aniline

Cat. No. B1300912
CAS RN: 2965-07-3
M. Wt: 229.12 g/mol
InChI Key: PSDVFXQQNBDDJC-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethylated aniline derivatives. These compounds are characterized by the presence of one or more trifluoromethyl groups attached to an aniline moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the physical, chemical, and electronic properties of the molecules they are attached to.

Synthesis Analysis

The synthesis of compounds related to 3,4-bis(trifluoromethyl)aniline can involve various strategies, including the aromatic nucleophilic substitution reactions where powerful electron-withdrawing groups such as trifluoromethyl are introduced into aromatic rings. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of novel polyimides containing trifluoromethyl groups was performed via Williamson ether condensation reaction followed by hydrogenation .

Molecular Structure Analysis

The molecular structure of trifluoromethylated anilines is significantly influenced by the trifluoromethyl groups. For example, the presence of these groups can lead to extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S–N bond upon deprotonation . The influence of the trifluoromethyl group on the geometry of benzene and its normal modes of vibrations has also been discussed in the context of 4-nitro-3-(trifluoromethyl)aniline .

Chemical Reactions Analysis

Trifluoromethylated anilines can participate in various chemical reactions due to their unique electronic properties. For instance, 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium salts, which are related to trifluoromethyl anilines, have been used to react with anilines to form 2,4-bis(trifluoromethyl)quinolines . Bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the regio- and chemoselective ring opening of epoxides in reactions with substituted anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated anilines are diverse and can be tailored by the introduction of various substituents. For example, the physical properties of ionic liquids consisting of various anions and the bis(trifluoromethylsulfonyl)imide anion with various cations have been reported, indicating the influence of trifluoromethyl groups on properties such as phase-transition temperatures, densities, and viscosities . The vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline and related derivatives has provided insights into the effects of electron-donating and withdrawing effects on the structure of aniline . Additionally, the synthesis of novel polyimides with trifluoromethyl groups has shown that these compounds have excellent solubility, high glass-transition temperatures, and good thermal stability 10.

Scientific Research Applications

Application in Cross-Coupling Reactions

3,4-Bis(trifluoromethyl)aniline is effectively used as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling reactions. This method allows for the synthesis of a variety of 9-fluorenones with excellent regioselectivities, broad functional group compatibility, and high atom economy under mild conditions through a dual carbon-hydrogen bond activation sequence (Wang et al., 2019).

In Pesticide Synthesis

The compound plays a critical role in the synthetic process of novel pesticides like Bistrifluron. Its conversion through various chemical reactions, including nitration and chlorination, is crucial in creating effective pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).

Reactivity with Alkoxybenzenes and Anilines

3,4-Bis(trifluoromethyl)aniline demonstrates significant reactivity with alkoxybenzenes and anilines, leading to the formation of various chemical structures like vinylogous trifluoroacetylation products and 2,4-bis(trifluoromethyl)quinolines. These reactions are essential for synthesizing new chemical entities with potential applications in various fields (Keim et al., 2021).

Improvement in Epoxy Systems

The compound is utilized in improving the water resistance of epoxy systems. Studies show significant reductions in water absorption when using derivatives of 3,4-Bis(trifluoromethyl)aniline, highlighting its importance in enhancing the durability and performance of epoxy-based materials (Johncock & Tudgey, 1983).

Formation of N-Hexafluoroisopropylated Products

It reacts with anilines to form N-hexafluoroisopropylated products, a key step in the synthesis of various chemical compounds with potential applications in different industrial sectors (Kubota et al., 1983).

Safety And Hazards

While specific safety and hazard information for 3,4-Bis(trifluoromethyl)aniline is not available, general precautions for handling similar chemicals include ensuring adequate ventilation, avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3,4-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDVFXQQNBDDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364283
Record name 3,4-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethyl)aniline

CAS RN

2965-07-3
Record name 3,4-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2965-07-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 261 mg (1.00 mmol) of 3,4-bis(trifluoromethyl)nitrobenzene and 989 mg (5.23 mmol) of SnCl2 in 6 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to dryness and the residue was treated with 1N NaOH to pH=13. White precipitate was observed. The mixture was extracted by CHCl3 (4×8 mL). The extract was dried (MgSO4) and evaporated to leave 228 mg (99%) of oil. 1H NMR (CDCl3), 4.167 (sb, 2), 6.803 (d, 1, J=7.41), 7.026 (s, 1), 7.579 (d, 1, J=8.58). 19F NMR (CDCl3), 55.014 (q, 3), 56.919 (q, 3).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
989 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E York, DA McNaughton, A Roseblade… - ACS Chemical …, 2022 - ACS Publications
Targeting the cancer cell mitochondrion is a promising approach for developing novel anticancer agents. The experimental anticancer agent N,N′-bis(3,5-dichlorophenyl)urea (SR4) …
Number of citations: 4 pubs.acs.org
R Gujjar, F El Mazouni, KL White, J White… - Journal of medicinal …, 2011 - ACS Publications
Malaria is one of the leading causes of severe infectious disease worldwide; yet, our ability to maintain effective therapy to combat the illness is continually challenged by the …
Number of citations: 175 pubs.acs.org
I Sandler, S Sharma, B Chan, J Ho - The Journal of Physical …, 2021 - ACS Publications
This paper systematically examines the performance of contemporary wavefunction and density functional theory methods to identify robust and cost-efficient methods for predicting gas-…
Number of citations: 8 pubs.acs.org
NJ Willis, W Mahy, J Sipthorp, Y Zhao… - Journal of medicinal …, 2022 - ACS Publications
Notum is a carboxylesterase that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins. There is a growing understanding of the role Notum …
Number of citations: 8 pubs.acs.org
Z Xie, C Xiang, X Li, C Fan, T Chen, M Liu… - Journal of Medicinal …, 2021 - ACS Publications
Effective therapeutic agents are highly desired for immune-mediated allergic diseases. Herein, we report the design, synthesis, and structure–activity relationship of an o-aminopyridinyl …
Number of citations: 3 pubs.acs.org
VS Puli - 2021 - ir.kluniversity.in
Chapter-IV New Indolo[3,2-b]indole based small organic molecules for Organic Thin Film Transistors (OTFTs): A Combined Experimen Page 1 1 Chapter-IV New Indolo[3,2-b]indole …
Number of citations: 0 ir.kluniversity.in

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